7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrido[1,2-a][1,3,5]triazin-4-one core, which is fused with a thioether and a methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazinone ring or the thioether group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or phenylethyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazine
- 2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of both a methyl group and a thioether group, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups within the triazinone ring system enhances its versatility compared to similar compounds.
Properties
IUPAC Name |
7-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-8-9-14-17-15(18-16(20)19(14)10-11)21-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZSEOQTUBVRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SC(C)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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